CCR5 Antagonist Activity: Micromolar Potency Defines a Distinct Scaffold from Clinical-Stage Nanomolar Antagonists
The compound exhibits antagonist activity at the CCR5 chemokine receptor with an IC50 of 37.6 µM (37,600 nM) as measured in a calcium mobilization assay using human MOLT4 cells expressing the receptor [1]. This activity, while modest compared to the clinically approved CCR5 antagonist Maraviroc (UK-427857), which displays IC50 values in the low nanomolar range (e.g., 3.3-7.2 nM) in similar functional assays , confirms a specific target engagement. The micromolar potency of 3,5-difluoro-N-(4-fluorophenyl)aniline positions it as a valuable starting point or tool compound for structure-activity relationship (SAR) studies, hit-to-lead optimization, and the development of novel chemotypes distinct from the established piperidine-based inhibitors.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 37.6 µM (37,600 nM) |
| Comparator Or Baseline | Maraviroc (UK-427857), IC50 range 3.3-7.2 nM |
| Quantified Difference | Target compound is approximately 5,200-11,400-fold less potent than Maraviroc |
| Conditions | Target: Calcium mobilization assay in MOLT4 cells (1 hr) [1]. Comparator: Radioligand binding competition assay in HEK-293 cells . |
Why This Matters
This data validates the compound's specific interaction with a high-value therapeutic target, providing a quantifiable basis for its use in CCR5-focused drug discovery programs, particularly where a lower potency, structurally simple starting point is required for optimization.
- [1] BindingDB. BDBM50351151. CHEMBL2057819. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. (2013). View Source
